7-Methyl-6-oxooctanoic acid
Overview
Description
7-Methyl-6-oxooctanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of octanoic acid, characterized by the presence of a methyl group at the seventh carbon and a keto group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-oxooctanoic acid typically involves the oxidation of 7-methyl-6-hydroxy-octanoic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 7-methyl-octanoic acid using metal catalysts such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Dicarboxylic acids
Reduction: 7-Methyl-6-hydroxy-octanoic acid
Esterification: Esters of this compound
Scientific Research Applications
7-Methyl-6-oxooctanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing various biochemical processes. It may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. Further research is needed to fully elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Octanoic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
7-Methyl-octanoic acid: Lacks the keto group, reducing its ability to participate in redox reactions.
6-Oxooctanoic acid: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 7-Methyl-6-oxooctanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-methyl-6-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTWQXZMIOXBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415618 | |
Record name | 7-methyl-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59210-01-4 | |
Record name | 7-methyl-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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